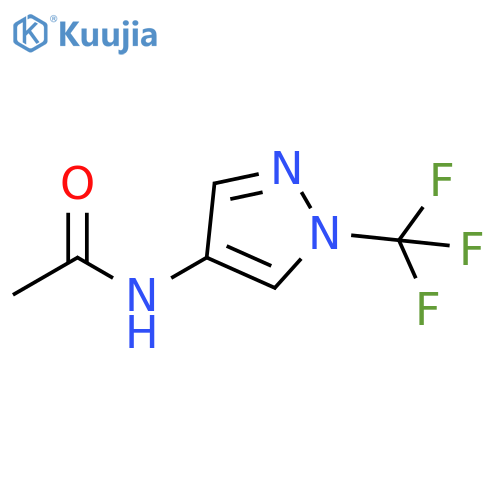Cas no 1706456-66-7 (N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide)

1706456-66-7 structure
商品名:N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide
CAS番号:1706456-66-7
MF:C6H6F3N3O
メガワット:193.126551151276
CID:5191214
N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide
-
- インチ: 1S/C6H6F3N3O/c1-4(13)11-5-2-10-12(3-5)6(7,8)9/h2-3H,1H3,(H,11,13)
- InChIKey: QYHVTFWYNPSHSE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CN(C(F)(F)F)N=C1)(=O)C
N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508411-1g |
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide |
1706456-66-7 | 97% | 1g |
$764 | 2022-06-12 |
N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
1706456-66-7 (N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide) 関連製品
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
